molecular formula C13H20ClNO2 B13454447 Benzyl 5-(methylamino)pentanoate hydrochloride

Benzyl 5-(methylamino)pentanoate hydrochloride

Cat. No.: B13454447
M. Wt: 257.75 g/mol
InChI Key: SESGXFFVTGNGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5-(methylamino)pentanoate hydrochloride is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a pentanoate chain, which is further substituted with a methylamino group The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(methylamino)pentanoate hydrochloride typically involves the esterification of 5-(methylamino)pentanoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(methylamino)pentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 5-(methylamino)pentanoic acid and benzyl alcohol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 5-(methylamino)pentanoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 5-(methylamino)pentanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-(methylamino)pentanoate hydrochloride is unique due to the presence of both a benzyl group and a methylamino group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

benzyl 5-(methylamino)pentanoate;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-14-10-6-5-9-13(15)16-11-12-7-3-2-4-8-12;/h2-4,7-8,14H,5-6,9-11H2,1H3;1H

InChI Key

SESGXFFVTGNGJT-UHFFFAOYSA-N

Canonical SMILES

CNCCCCC(=O)OCC1=CC=CC=C1.Cl

Origin of Product

United States

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